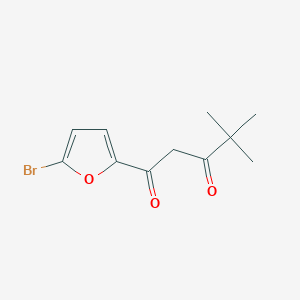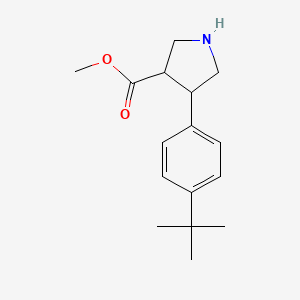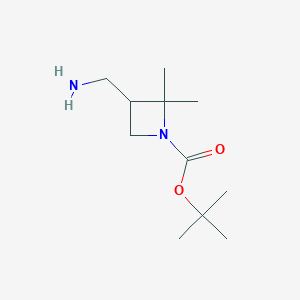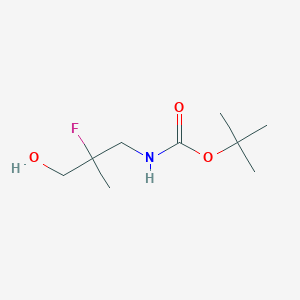
tert-butylN-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis due to their versatility and stability. This particular compound features a tert-butyl group, a fluoro substituent, and a hydroxy group, making it a unique and valuable compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable fluoro-substituted alcohol under controlled conditions. One common method involves the use of tert-butyl carbamate and 2-fluoro-3-hydroxy-2-methylpropanol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process . These systems allow for better control of reaction conditions and can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The fluoro substituent can be reduced under specific conditions.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of a carbonyl compound.
Reduction: Formation of a hydrocarbon.
Substitution: Formation of substituted carbamates.
科学的研究の応用
tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate has several applications in scientific research:
Chemistry: Used as a protecting group for amines in peptide synthesis.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the synthesis of various organic compounds and materials.
作用機序
The mechanism of action of tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or other proteins, leading to inhibition or modification of their activity . The fluoro and hydroxy groups may also contribute to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
tert-Butyl carbamate: A simpler carbamate with similar protecting group properties.
tert-Butyl (3-fluoro-2-nitrophenyl)carbamate: Another fluoro-substituted carbamate with different reactivity.
Uniqueness
tert-Butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate is unique due to its specific combination of functional groups, which provides distinct reactivity and applications compared to other carbamates. The presence of both fluoro and hydroxy groups enhances its versatility in chemical synthesis and potential biological activities.
特性
分子式 |
C9H18FNO3 |
|---|---|
分子量 |
207.24 g/mol |
IUPAC名 |
tert-butyl N-(2-fluoro-3-hydroxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C9H18FNO3/c1-8(2,3)14-7(13)11-5-9(4,10)6-12/h12H,5-6H2,1-4H3,(H,11,13) |
InChIキー |
UQCYHRACVDYNAO-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCC(C)(CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


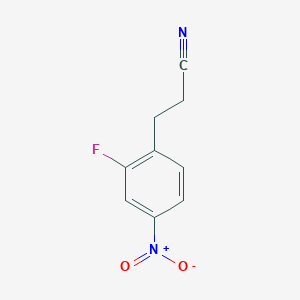
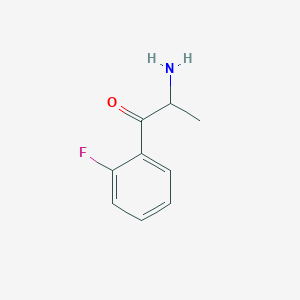
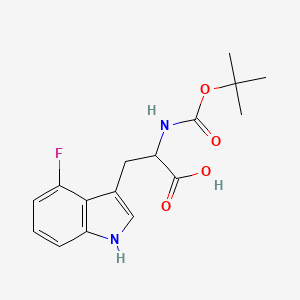
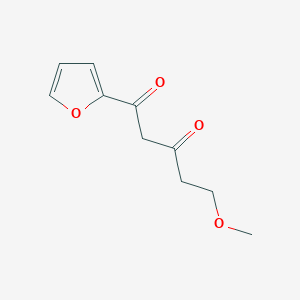
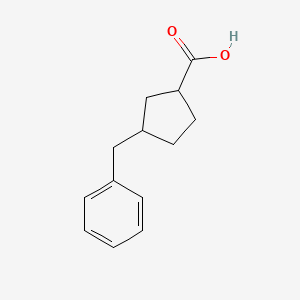
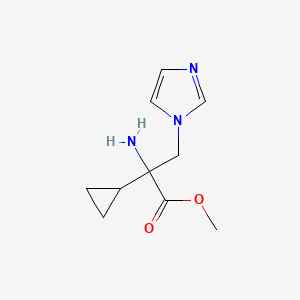
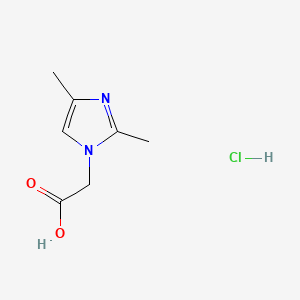
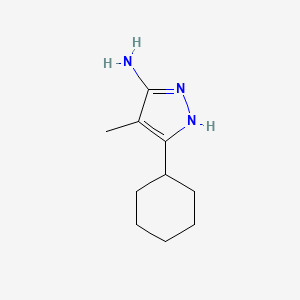
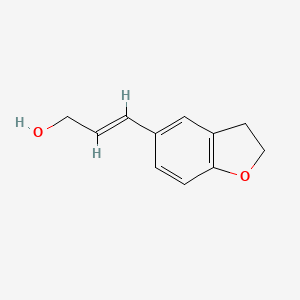
![Ethyl 2-(3h-imidazo[4,5-c]pyridin-2-yl)acetate](/img/structure/B13623423.png)
![1-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13623424.png)
